molecular formula C24H20BrN3O6 B15085881 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769156-97-0

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B15085881
CAS No.: 769156-97-0
M. Wt: 526.3 g/mol
InChI Key: ONAWRIVTLLHSCO-VULFUBBASA-N
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Description

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H20BrN3O6 and a molecular weight of 526.348 . This compound is known for its unique structure, which includes a bromine atom, methoxy groups, and a carbohydrazonoyl moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:

  • 4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-((2-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate

These compounds share similar structures but differ in the position or type of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

769156-97-0

Molecular Formula

C24H20BrN3O6

Molecular Weight

526.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H20BrN3O6/c1-32-19-9-6-15(7-10-19)24(31)34-21-11-8-17(25)12-16(21)14-26-28-23(30)22(29)27-18-4-3-5-20(13-18)33-2/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

ONAWRIVTLLHSCO-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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